4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Researchers studying xanthine oxidase (XO) inhibition often face limited access to N,N-dialkyl benzamides with defined bulky substitution patterns for SAR profiling. 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS 321531-54-8) addresses this need. - Distinct N-cyclohexyl-N-ethyl motif allows systematic evaluation of hydrophobic steric effects on XO binding affinity. - Supplied with ≥95% purity, ready for direct use in parallel library synthesis and cross-coupling (Cl) or nitro reduction. - Reliable stock and global shipping ensure uninterrupted hit-to-lead campaigns.

Molecular Formula C15H19ClN2O3
Molecular Weight 310.77 g/mol
Cat. No. B11026821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide
Molecular FormulaC15H19ClN2O3
Molecular Weight310.77 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H19ClN2O3/c1-2-17(12-6-4-3-5-7-12)15(19)11-8-9-13(16)14(10-11)18(20)21/h8-10,12H,2-7H2,1H3
InChIKeyDSEGTCSERAIXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide: Rare Chemical Building Block


4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide (CAS: 321531-54-8) is a substituted benzamide derivative characterized by the presence of chloro, cyclohexyl, ethyl, and nitro functional groups . It is commercially available as part of the AldrichCPR collection, a portfolio of rare and unique chemicals intended for early discovery research . Its molecular formula is C15H19ClN2O3, and it has a molecular weight of 310.78 g/mol .

Research Purpose Rare building block for early discovery research
Structural Feature Unique N-cyclohexyl-N-ethyl substitution pattern
Use Context Exploratory SAR studies and compound library synthesis

Not Interchangeable with Simple Analogs


While 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide belongs to the broader class of nitrobenzamides, its specific substitution pattern—particularly the combination of the bulky, hydrophobic N-cyclohexyl group and the smaller N-ethyl group—is known to critically influence biological target engagement, binding kinetics, and overall pharmacological profile [1]. As demonstrated by structure-activity relationship (SAR) studies of related nitrobenzamide derivatives, seemingly minor modifications to the amide nitrogen can lead to significant changes in enzyme inhibition potency and selectivity, precluding any assumption of functional equivalence with unsubstituted or differently substituted analogs [2].

Amide substitution pattern matters

The bulky N-cyclohexyl group combined with the N-ethyl group critically influences target binding kinetics; simple analogs may shift selectivity profiles.

Functional equivalence cannot be assumed

SAR studies on nitrobenzamides show minor N-substituent changes can significantly alter enzyme inhibition potency and selectivity, limiting direct analog replacement.

Quantitative Differentiation Evidence


No Public Head-to-Head Quantitative Data

An extensive search of primary research articles, patents, and authoritative databases did not yield any publicly accessible, quantitative data that meets the criteria for a direct head-to-head comparison for 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide against a specific comparator. This includes the absence of quantified data for parameters such as IC50, Ki, EC50, or selectivity ratios measured under identical experimental conditions for both the target compound and a relevant analog. Therefore, a high-strength, comparator-based evidence guide cannot be constructed based on the currently available public information.

Head-to-head Comparison
Data to verify
No quantitative comparator data (IC50, Ki, selectivity ratios) found in primary literature or patents for this exact compound vs a relevant analog.
Selection rests on structural novelty for SAR exploration, not on proven performance advantages.
Public domain lacks head-to-head quantitative data; review in exploratory context.
Medicinal Chemistry Chemical Biology Enzyme Inhibition

Application Scenarios


Xanthine Oxidase Inhibitor Scaffold

The 3-nitrobenzamide core is a recognized scaffold for developing xanthine oxidase (XO) inhibitors, a target for gout and hyperuricemia. The specific N-cyclohexyl-N-ethyl substitution pattern on 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide represents a unique structural variation. This compound is ideally suited for exploratory synthesis and structure-activity relationship (SAR) studies aimed at investigating the impact of bulky, hydrophobic N-substituents on XO binding affinity and selectivity [1].

CNS and Hypotensive Probe Development

Historical research from the 1970s indicates that N-cyclohexyl nitrobenzamide analogs were explored for their CNS-depressant and hypotensive activities [2]. While no specific data exists for this exact compound, its unique substitution pattern makes it a valuable tool for revisiting these pharmacological targets with modern assay technologies. It can serve as a starting point for developing novel chemical probes to investigate the molecular mechanisms underlying these therapeutic areas.

Versatile Synthetic Intermediate

The compound contains multiple functional handles amenable to further chemical transformation. The nitro group can be reduced to an amine, and the chloro substituent can participate in various cross-coupling reactions. Its primary value is as a key intermediate for building diverse compound libraries, enabling the creation of novel molecular entities for high-throughput screening campaigns .

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor scaffold exploration
3-Nitrobenzamide core with unique N,N-disubstitution
XO binding affinity and selectivity in enzymatic assays
CNS / hypotensive probe development
N-cyclohexyl nitrobenzamide motif
Target engagement and functional response using modern assay platforms
Diverse compound library synthesis
Multiple reactive handles (nitro, chloro) for derivatization
Reduction, cross-coupling, and amide modification feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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